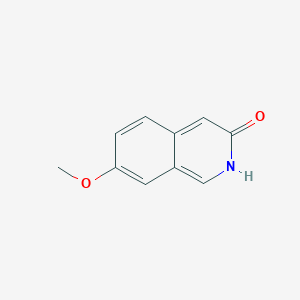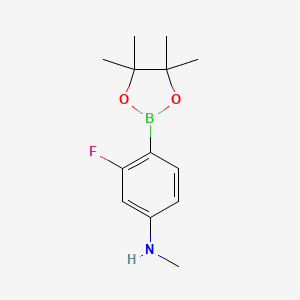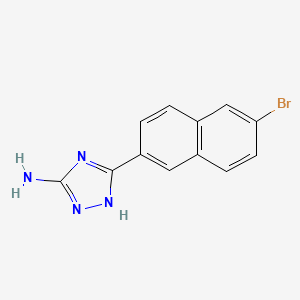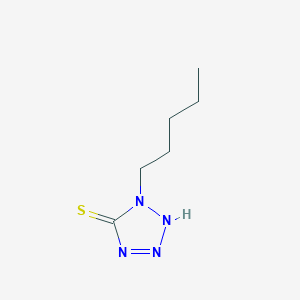
7-Methoxyisoquinolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxyisoquinolin-3(2H)-one: is a chemical compound with the molecular formula C10H9NO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 7-Methoxyisoquinolin-3(2H)-one typically begins with isoquinoline derivatives.
Reaction Conditions: One common method involves the methoxylation of isoquinoline derivatives under controlled conditions. This can be achieved using methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Methoxyisoquinolin-3(2H)-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products:
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Amines or alcohols.
Substitution Products: Compounds with substituted functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry:
Organic Synthesis: 7-Methoxyisoquinolin-3(2H)-one is used as an intermediate in the synthesis of various organic compounds.
Catalysis: It can act as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacology: This compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Drug Development: It serves as a scaffold for the development of new therapeutic agents.
Industry:
Material Science: It is used in the development of novel materials with specific properties.
Agrochemicals: It can be a precursor for the synthesis of agrochemicals.
Mechanism of Action
Molecular Targets: 7-Methoxyisoquinolin-3(2H)-one interacts with various molecular targets, including enzymes and receptors.
Pathways Involved: It may modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Isoquinoline: The parent compound, isoquinoline, shares a similar structure but lacks the methoxy group.
7-Hydroxyisoquinolin-3(2H)-one: This compound has a hydroxyl group instead of a methoxy group, leading to different chemical properties.
Uniqueness:
Methoxy Group: The presence of the methoxy group in 7-Methoxyisoquinolin-3(2H)-one imparts unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
7-methoxy-2H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-3-2-7-5-10(12)11-6-8(7)4-9/h2-6H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPLBKGCYLDHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CNC(=O)C=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13664576.png)


![3-Ethynyl-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13664587.png)
![4,7-Dibromo-2-iodobenzo[d]thiazole](/img/structure/B13664595.png)





![Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13664632.png)
